Prasugrel-d4 Metabolite R-138727 is a deuterated active metabolite of prasugrel, a thienopyridine class antiplatelet agent widely used to prevent thrombotic cardiovascular events. This compound exhibits potent antiplatelet activity by irreversibly inhibiting the human P2Y12 receptor, which plays a critical role in platelet aggregation. The introduction of deuterium atoms in R-138727 enhances its stability and allows for detailed pharmacokinetic studies, making it valuable in research applications.
Prasugrel-d4 Metabolite R-138727 is derived from prasugrel, which is metabolized in the liver through cytochrome P450 enzymes. The compound is classified as a thienopyridine and an active metabolite of prasugrel, specifically designed for enhanced analytical capabilities due to its deuterated nature. Its molecular formula is .
The synthesis of Prasugrel-d4 Metabolite R-138727 involves several key steps:
In industrial settings, large-scale synthesis utilizes controlled conditions and high-purity reagents to optimize yield while maintaining strict quality control standards.
The molecular structure of Prasugrel-d4 Metabolite R-138727 features a cyclopropyl group, a fluorophenyl ring, and a piperidine moiety. The incorporation of deuterium enhances the compound's stability during analytical procedures .
Key structural data includes:
Prasugrel-d4 Metabolite R-138727 undergoes various chemical reactions, including:
Common reagents include cytochrome P450 enzymes and solvents like acetonitrile . The major product formed from the biotransformation of prasugrel is R-138727, which is responsible for its antiplatelet activity.
The mechanism of action for Prasugrel-d4 Metabolite R-138727 involves its interaction with the human P2Y12 receptor on platelets. The active metabolite binds covalently to cysteine residues at positions 97 and 175 on the receptor, leading to irreversible inhibition of ADP-mediated platelet activation .
This inhibition prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation and thrombus formation. The pharmacokinetics indicate that prasugrel is converted to its active form efficiently in vivo, resulting in greater platelet inhibition compared to other antiplatelet agents like clopidogrel .
Prasugrel-d4 Metabolite R-138727 is characterized by its solid-state properties under standard laboratory conditions. It is typically presented as a white to off-white powder.
Key chemical properties include:
Relevant analyses indicate that the compound maintains its activity over time, with stable inhibitory effects on platelet aggregation observed in laboratory settings .
Prasugrel-d4 Metabolite R-138727 has diverse applications in scientific research:
Prasugrel-d4 Metabolite R-138727 is a deuterium-labeled analog of R-138727, the pharmacologically active metabolite of the antiplatelet prodrug prasugrel. Its systematic chemical name is (Z)-2-(1-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-4-mercaptopiperidin-3-ylidene)acetic acid-D4, where four hydrogen atoms are replaced by deuterium (²H or D) at specific positions. The isotopic labeling occurs on the cyclopropyl ring (C₁₈H₁₆D₄FNO₃S), creating a mass shift of +4 Da compared to the unlabeled metabolite [1] [5]. This structural modification is designed to retain identical chemical behavior to the native metabolite while enabling precise distinction in mass spectrometry-based assays. The core structure includes:
R-138727 exhibits cis-trans diastereomerism due to stereogenic centers and restricted rotation around the piperidinylidene-acetic acid bond. The bioactive form is the cis isomer (Z-configuration), which optimally interacts with the P2Y₁₂ receptor. However, synthesis and metabolism may produce the inactive trans isomer (E-configuration), formally designated as trans R-138727 (CAS 239466-74-1) [4]. The deuterated analog, Prasugrel-d4 Metabolite R-138727, may exist as a mixture of diastereomers due to the introduction of deuterium, complicating chromatographic separation. Resolution is achieved using chiral columns or advanced LC methods to prevent quantification bias from the inactive trans isomer (R-104434), which shares identical mass transitions [2] [5].
Table 1: Key Physicochemical Properties of Prasugrel-d4 Metabolite R-138727
Property | Value | Significance |
---|---|---|
Molecular Formula | C₁₈H₁₆D₄FNO₃S | Distinguishes from non-deuterated form (C₁₈H₂₀FNO₃S) [3] [5] |
Molecular Weight | 353.444 g/mol | +4 Da vs. native metabolite (349.42 g/mol) [3] [5] |
CAS Number | 204204-73-9 (unlabeled: 204204-73-9) | Unique identifier for chemical tracking [3] |
Stability | Derivatization-dependent | Thiol group requires immediate derivatization post-blood collection [2] [7] |
The compound is highly labile in biological matrices due to its reactive thiol group. Stability during analysis necessitates derivatization with agents like 2-bromo-3'-methoxyacetophenone or N-ethyl maleimide to prevent oxidation or dimerization [2] [7].
Deuterium labeling serves two critical functions in pharmacokinetic studies:
Table 2: Detection Parameters for Prasugrel-d4 Metabolite R-138727 in LC-MS/MS Assays
Parameter | Specification | Analytical Impact |
---|---|---|
Linear Range | 0.2–120 ng/mL | Covers pharmacokinetic concentrations post-5 mg prasugrel dose [2] [7] |
LLOQ | 0.2 ng/mL | 5x lower than earlier methods; essential for low-dose studies [2] |
Run Time | ≤2.0 min | High-throughput for clinical trials [2] [7] |
Column Chemistry | Achiral C18 (e.g., Chromolith RP-18e) | Cost-effective vs. chiral columns; resolves R-104434 interference [2] |
Deuterated analogs like Prasugrel-d4 Metabolite R-138727 are indispensable for validating bioequivalence studies of generic prasugrel formulations, where sensitivity ≤0.2 ng/mL and selectivity against isomers are non-negotiable [2] [7]. Alternatives like ¹³C₆-labeled analogs (CAS 1261432-03-4) offer higher isotopic fidelity but remain cost-prohibitive for routine use [6].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0